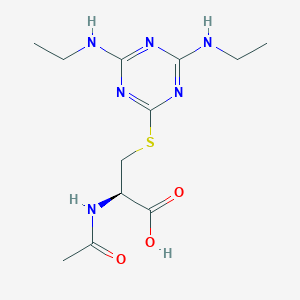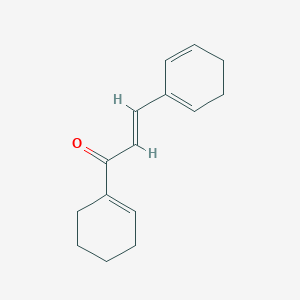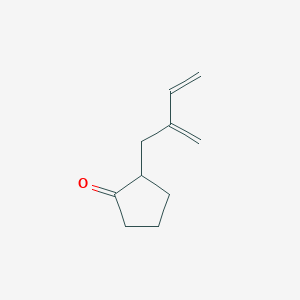![molecular formula C21H13BrO5 B13825584 Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one,5-(bromomethyl)-3',6'-dihydroxy-](/img/structure/B13825584.png)
Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one,5-(bromomethyl)-3',6'-dihydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromomethyl-fluorescein is a fluorescent dye with the chemical formula C21H13BrO5 and a molecular weight of 425.23 g/mol . It is widely used in various scientific fields due to its strong absorption and fluorescence properties. The compound is particularly useful in labeling nucleosides, nucleotides, and carboxylic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Bromomethyl-fluorescein can be synthesized through the bromination of fluorescein. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an organic solvent such as chloroform or dichloromethane at room temperature .
Industrial Production Methods
Industrial production of 5-bromomethyl-fluorescein follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Bromomethyl-fluorescein undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols.
Oxidation and Reduction: These reactions may involve reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction.
Major Products
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, substitution with an amine would yield a fluorescein derivative with an amine group .
Scientific Research Applications
5-Bromomethyl-fluorescein has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting and quantifying carboxylic acids and other analytes.
Biology: Employed in labeling proteins, nucleic acids, and other biomolecules for imaging and analysis.
Medicine: Utilized in diagnostic assays and imaging techniques to study cellular and molecular processes.
Mechanism of Action
The mechanism of action of 5-bromomethyl-fluorescein involves its ability to fluoresce upon excitation by light. The compound absorbs light at a specific wavelength (around 492 nm) and emits light at a longer wavelength (around 515 nm) . This property makes it an excellent fluorescent probe for various applications. The molecular targets and pathways involved depend on the specific application, such as labeling proteins or nucleic acids .
Comparison with Similar Compounds
5-Bromomethyl-fluorescein can be compared with other similar fluorescent dyes:
Fluorescein Maleimide: Similar in structure but reacts specifically with thiol groups.
5-Iodoacetamidofluorescein: Another thiol-reactive dye with similar fluorescence properties.
Alexa Fluor Dyes: These dyes have superior photostability and fluorescence output compared to traditional fluorescein derivatives.
Properties
Molecular Formula |
C21H13BrO5 |
|---|---|
Molecular Weight |
425.2 g/mol |
IUPAC Name |
5-(bromomethyl)-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C21H13BrO5/c22-10-11-1-4-14-17(7-11)21(27-20(14)25)15-5-2-12(23)8-18(15)26-19-9-13(24)3-6-16(19)21/h1-9,23-24H,10H2 |
InChI Key |
RHFMMLOKHZFDBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CBr)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



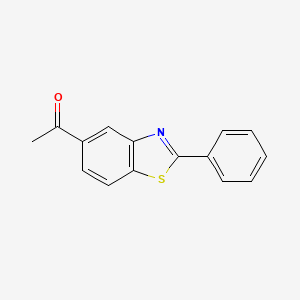

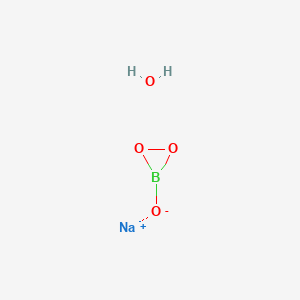

![methyl 4-[(N-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}-beta-alanyl)amino]butanoate](/img/structure/B13825543.png)
![(NZ)-N-[2-bromo-1-(4-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B13825545.png)
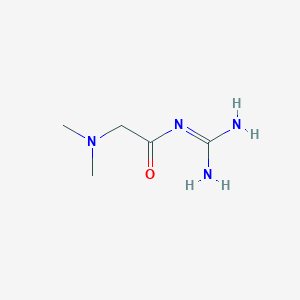
![Theophylline 7 acetate de nicotinol HCl [French]](/img/structure/B13825547.png)
